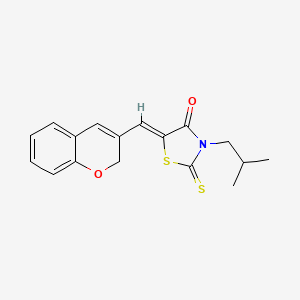![molecular formula C24H24N6OS B12018051 N-[4-(dimethylamino)phenyl]-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12018051.png)
N-[4-(dimethylamino)phenyl]-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(diméthylamino)phényl]-2-{[4-(4-méthylphényl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétamide est un composé organique complexe présentant une structure unique qui combine plusieurs groupes fonctionnels.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-[4-(diméthylamino)phényl]-2-{[4-(4-méthylphényl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétamide implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la préparation de la structure triazolique principale, suivie de l'introduction des groupes diméthylamino et sulfanyl. Les réactifs couramment utilisés dans ces réactions comprennent des solvants organiques, des catalyseurs et des réactifs spécifiques adaptés à chaque étape de la synthèse.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement une mise à l'échelle des méthodes de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés, ainsi que la mise en œuvre de techniques de purification efficaces telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
N-[4-(diméthylamino)phényl]-2-{[4-(4-méthylphényl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent cibler le cycle triazolique ou d'autres groupes fonctionnels.
Substitution : Les cycles aromatiques du composé peuvent subir des réactions de substitution électrophile ou nucléophile.
Réactifs et conditions courants
Les réactifs courants pour ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers électrophiles ou nucléophiles pour les réactions de substitution. Les conditions de réaction impliquent généralement des températures contrôlées, des solvants spécifiques et des catalyseurs pour faciliter les transformations souhaitées.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels sur les cycles aromatiques.
Applications de la recherche scientifique
Chimie : Le composé peut être utilisé comme élément de base pour la synthèse de molécules plus complexes ou comme réactif dans diverses réactions organiques.
Biologie : Il peut servir de sonde ou de ligand dans des essais biochimiques pour étudier les interactions enzymatiques ou les processus cellulaires.
Médecine : La structure unique du composé pourrait être explorée pour ses propriétés thérapeutiques potentielles, telles que les activités anticancéreuses ou anti-inflammatoires.
Industrie : Il pourrait trouver des applications dans le développement de nouveaux matériaux ou comme catalyseur dans les procédés industriels.
Mécanisme d'action
Le mécanisme d'action de N-[4-(diméthylamino)phényl]-2-{[4-(4-méthylphényl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétamide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et déclenchant des effets en aval. Les voies et les cibles exactes dépendent de l'application et du contexte spécifiques dans lesquels le composé est utilisé.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or cellular processes.
Medicine: The compound’s unique structure could be explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry: It might find applications in the development of new materials or as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of N-[4-(dimethylamino)phenyl]-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires à N-[4-(diméthylamino)phényl]-2-{[4-(4-méthylphényl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétamide comprennent d'autres dérivés de triazole et des composés présentant des groupes fonctionnels similaires, tels que :
Médicaments à base de triazole : Il s'agit notamment d'agents antifongiques comme le fluconazole et l'itraconazole.
Composés contenant du sulfanyl : Ils sont souvent utilisés dans les produits pharmaceutiques et la science des matériaux.
Unicité
Ce qui distingue N-[4-(diméthylamino)phényl]-2-{[4-(4-méthylphényl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétamide, c'est sa combinaison unique de groupes fonctionnels, qui peut conférer des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour des recherches et un développement plus poussés dans divers domaines scientifiques.
Propriétés
Formule moléculaire |
C24H24N6OS |
|---|---|
Poids moléculaire |
444.6 g/mol |
Nom IUPAC |
N-[4-(dimethylamino)phenyl]-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H24N6OS/c1-17-4-8-21(9-5-17)30-23(18-12-14-25-15-13-18)27-28-24(30)32-16-22(31)26-19-6-10-20(11-7-19)29(2)3/h4-15H,16H2,1-3H3,(H,26,31) |
Clé InChI |
SCGIWPIIFQVXHP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)N(C)C)C4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-2-(4-bromophenyl)-5-(2,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12017977.png)
![10-[({4-(2,3-dimethylphenyl)-5-[4-(4-(2,3-dimethylphenyl)-5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)butyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]-10H-phenothiazine](/img/structure/B12017980.png)

![2-[(E)-N-hydroxy-C-tridecylcarbonimidoyl]-5-phenylmethoxyphenol](/img/structure/B12017992.png)
![2-{(3Z)-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B12017995.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12017997.png)
![(5Z)-2-(4-methoxyphenyl)-5-[[3-(3-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B12018000.png)


![5-(3,4-Dichlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12018025.png)
![3-{4-[(4-Methylbenzyl)oxy]phenyl}-N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12018030.png)

![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B12018043.png)
![3-(3-chlorophenyl)-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12018045.png)
